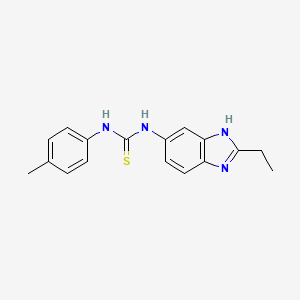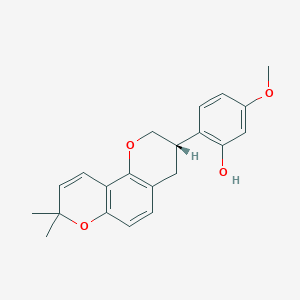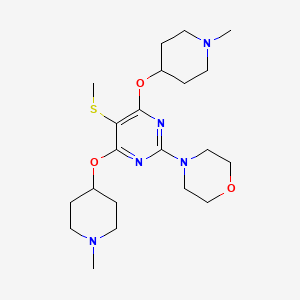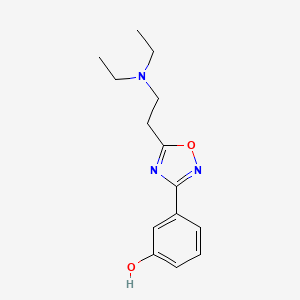
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol: is a complex organic compound featuring a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a diethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Introduction of the diethylaminoethyl group: This step often involves the alkylation of the oxadiazole ring with diethylaminoethyl chloride in the presence of a base like potassium carbonate.
Attachment of the phenol group: The final step involves the coupling of the oxadiazole derivative with a phenol, which can be facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the oxadiazole ring, which is known for its fluorescence properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.
作用機序
The mechanism by which m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The diethylaminoethyl group can enhance its solubility and facilitate its interaction with biological membranes, while the oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules.
類似化合物との比較
Similar Compounds
m-(5-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol: Similar structure but with dimethylamino instead of diethylamino group.
m-(5-(2-(Diethylamino)ethyl)-1,2,4-thiadiazol-3-yl)phenol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
m-(5-(2-(Diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the diethylaminoethyl group enhances its solubility and potential biological activity, while the oxadiazole ring provides stability and fluorescence properties, making it versatile for various applications.
特性
CAS番号 |
93864-33-6 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
3-[5-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17(4-2)9-8-13-15-14(16-19-13)11-6-5-7-12(18)10-11/h5-7,10,18H,3-4,8-9H2,1-2H3 |
InChIキー |
JYZREZKFCPJPCO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


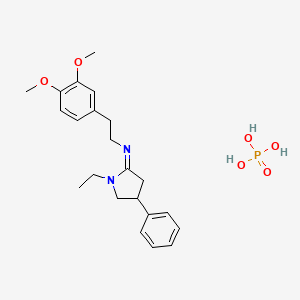
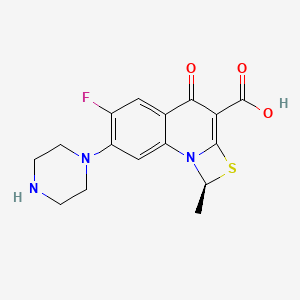
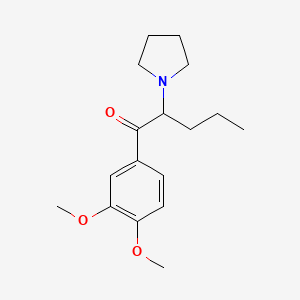
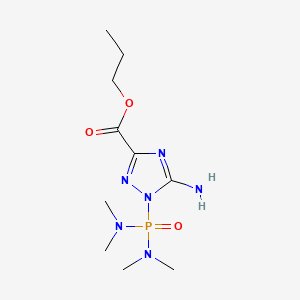
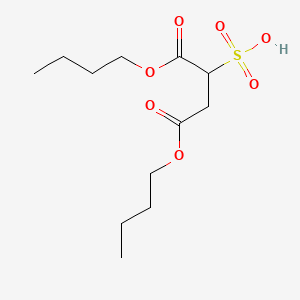
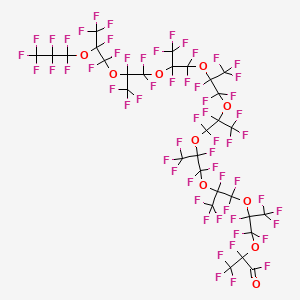
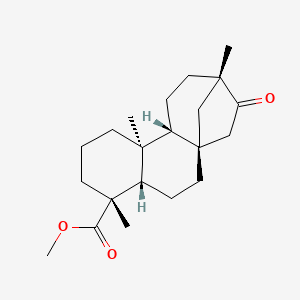
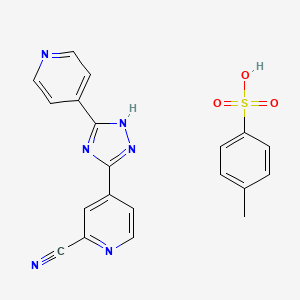

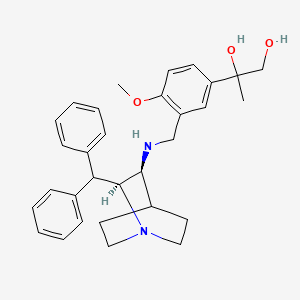
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
